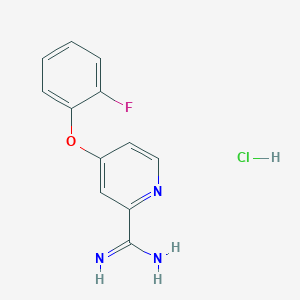![molecular formula C13H26N2O2Si B11849007 N,N'-[Ethenyl(methyl)silanediyl]bis(N-propylacetamide) CAS No. 62051-13-2](/img/structure/B11849007.png)
N,N'-[Ethenyl(methyl)silanediyl]bis(N-propylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) is a silicon-containing organic compound characterized by the presence of both vinyl and methyl groups attached to a silicon atom, which is further bonded to two N-propylacetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) typically involves the reaction of vinylmethylsilane with N-propylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced reactors and automation systems can help in scaling up the production while maintaining the desired reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the vinyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group may yield epoxides, while reduction may produce saturated silanes.
Applications De Recherche Scientifique
N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism by which N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) exerts its effects involves interactions with specific molecular targets and pathways. The vinyl and methyl groups attached to the silicon atom can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(Methyl(vinyl)silanediyl)bis(N-phenylacetamide): Similar in structure but contains phenyl groups instead of propyl groups.
N,N’-(Methyl(vinyl)silanediyl)bis(N-ethylacetamide): Contains ethyl groups instead of propyl groups.
Uniqueness
N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) is unique due to the presence of propyl groups, which can influence its chemical reactivity and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
62051-13-2 |
|---|---|
Formule moléculaire |
C13H26N2O2Si |
Poids moléculaire |
270.44 g/mol |
Nom IUPAC |
N-[[acetyl(propyl)amino]-ethenyl-methylsilyl]-N-propylacetamide |
InChI |
InChI=1S/C13H26N2O2Si/c1-7-10-14(12(4)16)18(6,9-3)15(11-8-2)13(5)17/h9H,3,7-8,10-11H2,1-2,4-6H3 |
Clé InChI |
BDFOURGUVMDRGB-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C(=O)C)[Si](C)(C=C)N(CCC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


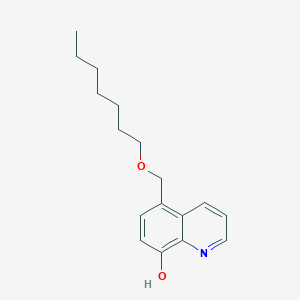
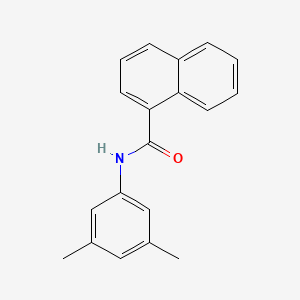

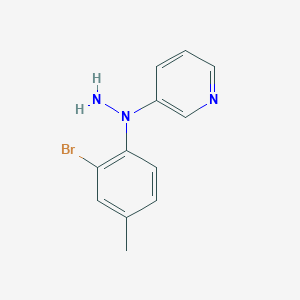
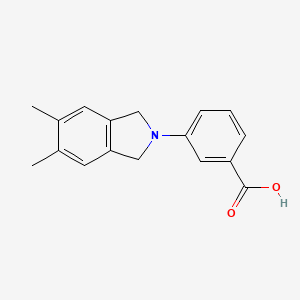



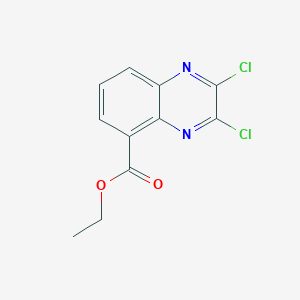
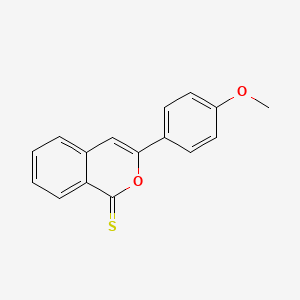

![3-Phenyl-2-[(prop-2-en-1-yl)oxy]quinazolin-4(3H)-one](/img/structure/B11849000.png)
